![molecular formula C15H13N5 B2630823 N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine CAS No. 866051-75-4](/img/structure/B2630823.png)
N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine
Overview
Description
N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine, also known as MPPT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPPT is a triazine-based compound that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Chemical Synthesis and Characterization
- Amination of 1,2,4-Triazines : Research has explored the amination of 1,2,4-triazines, leading to the synthesis of 3-amino-1,2,4-triazines. This includes studies on the formation of amino compounds through reactions with potassium amide in liquid ammonia and by phenyl phosphorodiamidate, highlighting substitution mechanisms and the influence of different groups on these processes (Rykowski & Plas, 1982).
- Synthesis of Triazine Derivatives : Investigations into the synthesis of phenylethynyl[1,2,4]methyltriazines as analogues for glutamate-mediated calcium mobilization antagonists. This work underscores the potential of 1,2,4-triazine derivatives in developing pharmacologically relevant compounds (Carroll et al., 2007).
Pharmacological Evaluation
- Antitumor Activity : The discovery and evaluation of specific 1,2,4-triazine derivatives have demonstrated potent anti-tumor activity in preclinical assays. This includes Src kinase inhibitors with notable pharmacokinetic properties and efficacy in tumor growth inhibition (Noronha et al., 2007).
Material Science and Crystallography
- Crystal Structure Analysis : The molecular and crystal structure of certain 1,2,4-triazine derivatives have been detailed, offering insights into their potential applications in materials science. For instance, the analysis of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4- triazolo[1,5-a][1,3,5]triazin-5-amine reveals specific crystal packing and hydrogen bonding patterns (Dolzhenko et al., 2011).
Metal Ion Affinity and Fluorescence
- Rh(III) Complexes with Pyridyl Triazole Ligands : The synthesis, characterization, and analysis of Rh(III) complexes with pyridyl triazole ligands have contributed to understanding the coordination chemistry and fluorescence properties of these complexes. This research is pivotal for developing new luminescent materials (Burke et al., 2004).
properties
IUPAC Name |
N-methyl-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c1-16-15-13(11-7-3-2-4-8-11)19-20-14(18-15)12-9-5-6-10-17-12/h2-10H,1H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPKXVAUECUSFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=NC(=N1)C2=CC=CC=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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